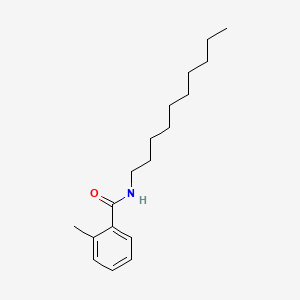

N-Decyl-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N-Décyl-2-méthylbenzamide est un composé organique de formule moléculaire C18H29NO. Il s'agit d'un dérivé du benzamide, où le noyau benzamide est substitué par un groupe décyle sur l'atome d'azote et un groupe méthyle en position 2 du cycle benzénique. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La N-Décyl-2-méthylbenzamide peut être synthétisée par condensation directe de l'acide 2-méthylbenzoïque et de la décylamine. La réaction implique généralement l'utilisation d'un agent déshydratant tel que le chlorure de thionyle ou le trichlorure de phosphore pour activer le groupe acide carboxylique, suivie de l'ajout de la décylamine pour former la liaison amide. La réaction est généralement réalisée sous reflux pour assurer une conversion complète des réactifs.

Méthodes de production industrielle

En milieu industriel, la synthèse de la N-Décyl-2-méthylbenzamide peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final. L'utilisation de catalyseurs, tels que les acides de Lewis, peut encore améliorer l'efficacité de la réaction.

Analyse Des Réactions Chimiques

Types de réactions

La N-Décyl-2-méthylbenzamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des acides carboxyliques correspondants ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe amide en groupe amine.

Substitution : Des réactions de substitution électrophile aromatique peuvent se produire sur le cycle benzénique, conduisant à la formation de divers dérivés substitués.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.

Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) et les agents nitrants (par exemple, l'acide nitrique) sont utilisés dans des conditions acides ou basiques.

Principaux produits formés

Oxydation : Formation de dérivés de l'acide 2-méthylbenzoïque.

Réduction : Formation de N-décyl-2-méthylbenzylamine.

Substitution : Formation de dérivés de benzamide halogénés ou nitrés.

Applications De Recherche Scientifique

La N-Décyl-2-méthylbenzamide a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour son potentiel comme répulsif d'insectes en raison de sa similitude structurale avec la N,N-diéthyl-méta-toluamide (DEET).

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les effets antimicrobiens et anti-inflammatoires.

Industrie : Utilisé dans la formulation de produits chimiques et de matériaux spéciaux, tels que les tensioactifs et les lubrifiants.

Mécanisme d'action

Le mécanisme d'action de la N-Décyl-2-méthylbenzamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant que répulsif d'insectes, on pense qu'il interfère avec les récepteurs olfactifs des insectes, masquant ainsi la présence d'humains ou d'animaux. Le composé peut également interagir avec les membranes cellulaires, modifiant leur perméabilité et affectant les processus cellulaires.

Mécanisme D'action

The mechanism of action of N-Decyl-2-methylbenzamide involves its interaction with specific molecular targets. For instance, as an insect repellent, it is believed to interfere with the olfactory receptors of insects, thereby masking the presence of humans or animals. The compound may also interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparaison Avec Des Composés Similaires

Composés similaires

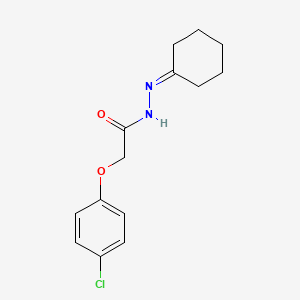

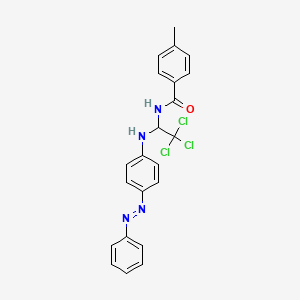

N,N-Diéthyl-3-méthylbenzamide (DEET) : Un répulsif d'insectes bien connu avec une structure similaire mais des substituants alkyles différents.

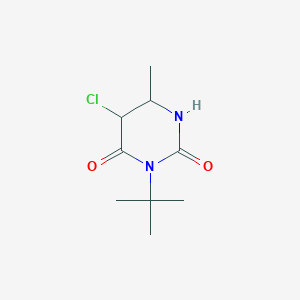

N-Méthylbenzamide : Un dérivé plus simple avec un seul groupe méthyle sur l'atome d'azote.

N-Décylbenzamide : Structure similaire, mais sans le groupe méthyle sur le cycle benzénique.

Unicité

La N-Décyl-2-méthylbenzamide est unique en raison de la présence à la fois d'un groupe décyle et d'un groupe méthyle, qui confèrent des propriétés physicochimiques spécifiques. Ces substituants peuvent influencer la solubilité, la réactivité et l'activité biologique du composé, le distinguant ainsi des autres dérivés du benzamide.

Propriétés

Numéro CAS |

58278-20-9 |

|---|---|

Formule moléculaire |

C18H29NO |

Poids moléculaire |

275.4 g/mol |

Nom IUPAC |

N-decyl-2-methylbenzamide |

InChI |

InChI=1S/C18H29NO/c1-3-4-5-6-7-8-9-12-15-19-18(20)17-14-11-10-13-16(17)2/h10-11,13-14H,3-9,12,15H2,1-2H3,(H,19,20) |

Clé InChI |

AXOFHDKTESVESQ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCNC(=O)C1=CC=CC=C1C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)-](/img/structure/B11987258.png)

![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11987260.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11987267.png)

![N-[4-(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)phenyl]-N,N-dimethylamine](/img/structure/B11987269.png)

![3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11987273.png)

![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11987278.png)

![4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11987300.png)

![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11987321.png)

![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11987336.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11987350.png)